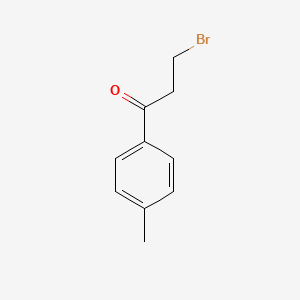
3-Bromo-1-(4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(4-methylphenyl)propan-1-one, also known as 4-methylbromobenzene, is an organic compound with the molecular formula C9H10BrO. It is a colorless liquid with a sweet, floral odor. 4-Methylbromobenzene is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a solvent in the production of polymers.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-1-(4-methylphenyl)propan-1-one involves the bromination of 1-(4-methylphenyl)propan-1-one using bromine in acetic acid as the brominating agent.
Starting Materials
1-(4-methylphenyl)propan-1-one, bromine, acetic acid
Reaction
Step 1: Dissolve 1-(4-methylphenyl)propan-1-one in acetic acid, Step 2: Add bromine dropwise to the solution while stirring, Step 3: Maintain the temperature of the reaction mixture between 25-30°C, Step 4: Continue stirring for 4-6 hours, Step 5: Extract the product using a separating funnel, Step 6: Wash the product with water and dry it using anhydrous sodium sulfate, Step 7: Purify the product by recrystallization using a suitable solvent
Applications De Recherche Scientifique
4-Methylbromobenzene has a wide range of scientific research applications. It is used as a reagent in organic synthesis and a starting material for the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, fragrances, and polymers. It is also used to study the effects of halogenated compounds on biological systems.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(4-methylphenyl)propan-1-oneobenzene is not fully understood. However, it is believed that the compound acts as a halogenating agent, meaning that it can add halogen atoms to other molecules. This is thought to be due to the presence of a bromine atom in the molecule, which is capable of reacting with other molecules and forming covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Bromo-1-(4-methylphenyl)propan-1-oneobenzene are not well understood. However, it is known that the compound has the potential to cause adverse effects in humans and animals. Inhalation of the compound can cause irritation of the eyes, nose, and throat. In addition, exposure to high concentrations of the compound can cause damage to the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Bromo-1-(4-methylphenyl)propan-1-oneobenzene in laboratory experiments is its low cost and availability. It is a relatively safe compound to work with, as long as proper safety precautions are taken. However, the compound is highly volatile and can easily evaporate, making it difficult to work with in some applications.
Orientations Futures
There are a number of potential future directions for research involving 3-Bromo-1-(4-methylphenyl)propan-1-oneobenzene. These include the development of more efficient synthesis methods, the study of its effects on biological systems, and the development of new applications for the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound.
Propriétés
IUPAC Name |
3-bromo-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKJUJJNWQVRIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495496 |
Source


|
| Record name | 3-Bromo-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-methylphenyl)propan-1-one | |
CAS RN |
33994-09-1 |
Source


|
| Record name | 3-Bromo-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

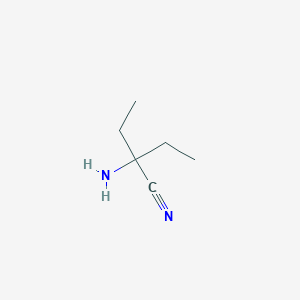
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
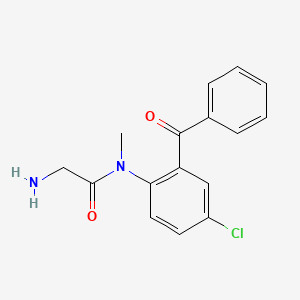
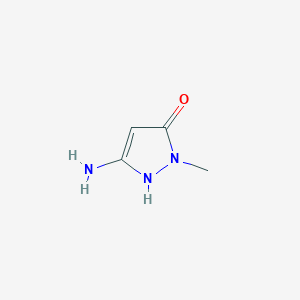
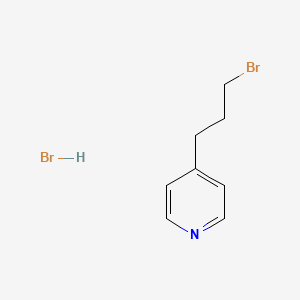
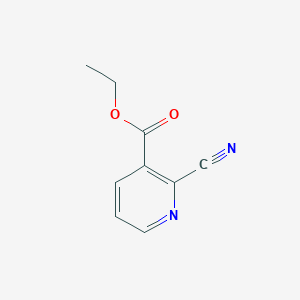
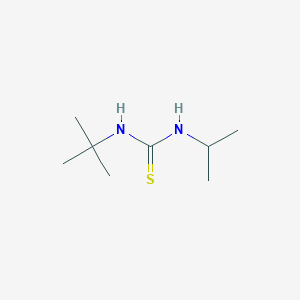
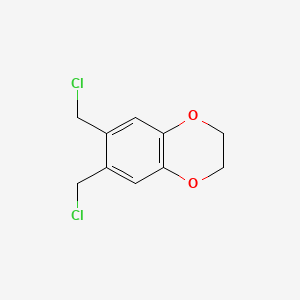
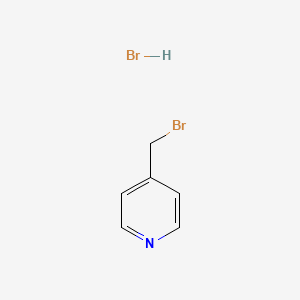
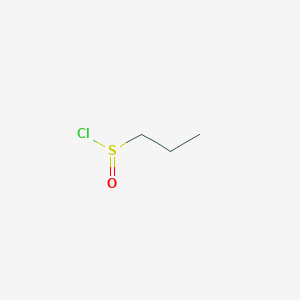
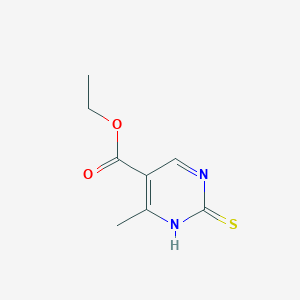
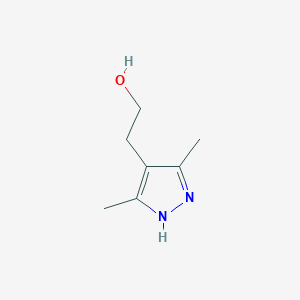
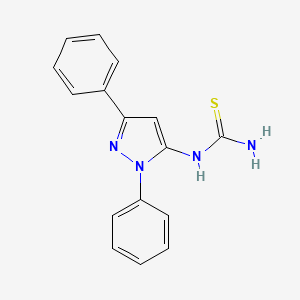
![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)